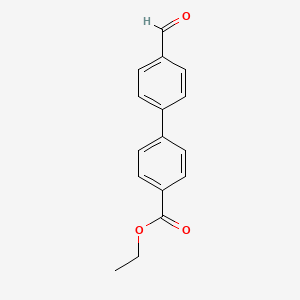

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester

Description

BenchChem offers high-quality 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDSRNHFXHUEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450562 | |

| Record name | Ethyl 4'-formyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70917-02-1 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70917-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4'-formyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester: A Versatile Bifunctional Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is a bifunctional organic molecule that holds significant promise as a versatile building block in medicinal chemistry, chemical biology, and materials science. Its structure, featuring a rigid biphenyl scaffold functionalized with a reactive aldehyde (formyl) group at one terminus and a modifiable ethyl ester at the other, allows for directed and sequential chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, potential applications, and detailed analytical characterization to support its use in advanced research and development settings.

Molecular and Physicochemical Properties

The unique arrangement of functional groups in 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester dictates its chemical behavior and potential applications. The biphenyl core provides a semi-rigid structure often found in pharmacologically active compounds and liquid crystals. The aldehyde group serves as a chemical handle for a wide array of reactions, including reductive amination and olefination, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

Below is a summary of its key physicochemical properties. It is important to note that while the molecular formula and weight are exact, some physical properties are estimated based on its isomers, such as Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate and Ethyl 2′-formyl[1,1′-biphenyl]-4-carboxylate, due to a lack of specific experimental data for the 4,4'-isomer.[1][2]

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol [1][2] |

| IUPAC Name | Ethyl 4'-(formyl)-[1,1'-biphenyl]-4-carboxylate |

| CAS Number | Not available for the 4,4'-isomer. (Isomer CAS: 194367-78-7[1]) |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO) |

| Melting Point | Estimated to be in the range of 110-120 °C (based on isomers) |

| Boiling Point | > 400 °C at standard pressure (Predicted)[3] |

Synthesis and Purification

The most reliable and modular method for synthesizing 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the central carbon-carbon bond of the biphenyl system by coupling an aryl boronic acid with an aryl halide. This approach offers high yields and excellent functional group tolerance.

Causality in Experimental Design

The choice of reactants is critical for a successful synthesis. Ethyl 4-bromobenzoate is selected as the aryl halide partner due to the high reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. 4-Formylphenylboronic acid is the ideal coupling partner as the boronic acid group is stable yet sufficiently reactive, and the formyl group is generally tolerant to the reaction conditions. A palladium catalyst, such as Pd(PPh₃)₄, is used due to its efficiency in catalyzing the Suzuki reaction. The base, typically an aqueous solution of sodium carbonate, is essential for the activation of the boronic acid in the catalytic cycle. A biphasic solvent system, such as toluene and water, facilitates the reaction by dissolving both the organic reactants and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup : To a 100 mL round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition : Add toluene (20 mL) and a 2M aqueous solution of sodium carbonate (10 mL).

-

Reaction Execution : Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 12 hours.

-

Work-up : After cooling to room temperature, separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester.

Caption: Suzuki-Miyaura synthesis workflow.

Applications in Research and Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester to serve as a precursor to a wide range of derivatives makes it a valuable tool for drug discovery.

-

Reductive Amination : The formyl group can be readily converted into a diverse array of secondary and tertiary amines through reductive amination. This allows for the introduction of various side chains that can modulate the pharmacological properties of the molecule, such as solubility, cell permeability, and target binding affinity.

-

Prodrug Strategies : The ethyl ester can act as a prodrug moiety, which may be cleaved in vivo by esterases to release the active carboxylic acid form of the drug. This can improve the oral bioavailability of a drug candidate.

-

Bioisosteric Replacement : The carboxylic acid, obtained after hydrolysis of the ester, is a common functional group in drugs that often interacts with biological targets. However, it can also lead to poor pharmacokinetic properties. The biphenyl scaffold allows for the exploration of bioisosteres of the carboxylic acid group to optimize drug-like properties.

Caption: Potential derivatization pathways.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected data from standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.1 (s, 1H, -CHO), 8.15 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~192.0 (CHO), 166.0 (C=O, ester), ~147.0, 145.0, 136.0, 131.0, 130.5, 128.0, 127.5 (Ar-C), 61.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃). |

| Mass Spectrometry (ESI) | Expected m/z: 255.0965 [M+H]⁺, 277.0784 [M+Na]⁺. |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~2980 (C-H, alkyl), ~2820, 2720 (C-H, aldehyde), ~1715 (C=O, ester), ~1695 (C=O, aldehyde), ~1605 (C=C, aromatic), ~1270 (C-O, ester). |

Conclusion

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is a highly valuable and versatile building block for chemical synthesis. Its bifunctional nature, coupled with the robust biphenyl core, provides a powerful platform for the development of novel compounds in drug discovery and materials science. The well-defined synthesis and predictable analytical characteristics outlined in this guide are intended to facilitate its adoption and application in cutting-edge research.

References

-

PubChem. (n.d.). ethyl[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-[(4-formylphenyl)ethynyl]benzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

Chemsrc. (n.d.). [1,1'-Biphenyl]-4-carboxylicacid, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Ethylphenyl)benzoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Retrieved from [Link]

Sources

Structure Elucidation of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as a core component in the design of biologically active molecules and functional materials.[1] The title compound, 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, represents a key bifunctional building block, incorporating both an aldehyde and an ester moiety on a rigid biphenyl framework. These reactive handles allow for diverse downstream chemical modifications, making it a valuable intermediate in synthetic chemistry. This guide presents a comprehensive, self-validating workflow for the unambiguous structure elucidation of this compound. We will move beyond a simple recitation of data, focusing instead on the causal logic behind the selection of analytical techniques and the synergistic interpretation of their outputs. The methodologies detailed herein are designed to provide researchers with a robust framework for characterizing this and structurally related molecules with a high degree of scientific rigor.

The Strategic Approach to Structure Elucidation

The confirmation of a chemical structure is not a linear process but an iterative cycle of hypothesis generation and validation. Our strategy relies on a multi-pronged approach, where each analytical technique provides a unique piece of the puzzle. The convergence of data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments provides an unassailable confirmation of the target molecule's identity and connectivity.

Figure 2: Diagram of crucial HMBC correlations confirming the connectivity between the functional groups and the biphenyl core.

Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire data on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR: Acquire using a proton-decoupled pulse program, a 45° pulse angle, a relaxation delay of 2.0 s, and accumulate at least 1024 scans for adequate signal-to-noise.

-

2D NMR: Utilize standard instrument library pulse programs for COSY, HSQC, and HMBC experiments, optimizing acquisition parameters for the sample concentration.

FT-IR Spectroscopy Protocol

-

Technique: Attenuated Total Reflectance (ATR) is preferred for its simplicity and minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background scan of the clean ATR crystal prior to the sample scan. The instrument software will automatically perform the background subtraction.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Technique: ESI coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee mass accuracy below 5 ppm.

Conclusion: A Synergistic and Self-Validating Analysis

The structural elucidation of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is a clear demonstration of the power of modern analytical chemistry. Mass spectrometry establishes the molecular formula. Infrared spectroscopy provides a rapid confirmation of the key aldehyde and ester functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, with HMBC correlations acting as the definitive proof that links the disparate parts of the molecule. Each piece of data cross-validates the others, leading to a single, consistent, and unambiguous structural assignment. This rigorous, multi-technique approach ensures the highest level of scientific integrity, which is paramount for researchers and drug development professionals who rely on the purity and identity of their chemical intermediates.

References

-

Journal of Organic and Computational Chemistry (JOCPR) . Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Available at: [Link]

-

Spectroscopy Online . The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Available at: [Link]

-

ResearchGate . NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Available at: [Link]

-

Massachusetts Institute of Technology (MIT) OpenCourseWare . Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts . 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Available at: [Link]

-

Taylor & Francis Online . Structure elucidation – Knowledge and References. Available at: [Link]

-

OpenStax . 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. (2023). Available at: [Link]

-

Wikipedia . Suzuki reaction. Available at: [Link]

-

Intertek . Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

University of Johannesburg . Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available at: [Link]

-

Illinois State University . Infrared Spectroscopy Guide. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences . Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the physicochemical properties of a compound are paramount to its potential success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall efficacy. 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, a biphenyl derivative, represents a class of molecules with significant interest in medicinal chemistry, often serving as a scaffold or intermediate in the synthesis of bioactive compounds. Understanding its solubility profile is not merely an academic exercise but a crucial step in harnessing its therapeutic potential.

This in-depth technical guide provides a comprehensive overview of the solubility of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. We will delve into the theoretical underpinnings of its solubility, present methodologies for its experimental determination, and explore computational approaches for solubility prediction. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to navigate the challenges associated with the solubility of this and similar chemical entities.

Physicochemical Properties and Theoretical Solubility Considerations

To understand the solubility of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, we must first consider its molecular structure. The molecule possesses a biphenyl core, which is nonpolar and hydrophobic. The presence of an ethyl ester group introduces some polar character, and the formyl group adds a further polar and hydrogen-bonding capable moiety. The interplay of these structural features will govern its interaction with various solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be miscible. Given the predominantly nonpolar nature of the biphenyl backbone, it is anticipated that 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester will exhibit greater solubility in organic solvents, particularly those of low to moderate polarity. One source explicitly notes that the ethyl ester group enhances solubility in non-polar solvents.[1]

Conversely, its solubility in aqueous solutions is expected to be limited. The parent compound, biphenyl-4-carboxylic acid, is reported to be insoluble in water but soluble in organic solvents like benzene, ether, and ethanol.[2][3] The esterification to the ethyl ester in the target molecule is unlikely to dramatically increase aqueous solubility.

Table 1: Physicochemical Properties of Biphenyl-4-carboxylic acid and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Solubility |

| Biphenyl-4-carboxylic acid | C13H10O2 | 198.22 | Insoluble in water; Soluble in benzene, ether, ethanol[2][3] |

| Ethyl biphenyl-4-carboxylate | C15H14O2 | 226.27 | No specific data found; likely soluble in organic solvents. |

| 4'-Formyl-biphenyl-4-carboxylic acid | C14H10O3 | 226.23 | No specific data found; expected to have low aqueous solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Where precise quantitative data is lacking, experimental determination is the gold standard. The following section outlines a robust, self-validating protocol for determining the solubility of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester in various solvents.

The Equilibrium Solubility Method (Shake-Flask)

This method is widely accepted for determining the equilibrium solubility of a solid in a solvent. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Stock Standard Solutions:

-

Accurately weigh a known amount of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester in the solvent by accounting for the dilution factor.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Qualitative Solubility Classification

For a more rapid assessment, a qualitative solubility classification can be performed.[4]

Protocol:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely.

-

This can be performed with a range of solvents of varying polarity (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether, hexane) to classify the compound's solubility.[4][5]

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility. These methods are particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Quantitative Structure-Property Relationship (QSPR) Models:

QSPR models use the molecular structure of a compound to predict its physicochemical properties, including solubility.[6] These models are built by correlating a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) with experimentally determined solubility data for a training set of compounds. Once a statistically robust model is developed, it can be used to predict the solubility of new compounds.

Thermodynamic Models:

Thermodynamic models, such as those based on the General Solubility Equation (GSE), predict solubility based on the melting point and lipophilicity (logP) of the compound.[7] These models consider the energy required to break the crystal lattice and the energy released upon solvation.

Table 2: Predicted Physicochemical Properties for Solubility Estimation

| Property | Predicted Value | Significance |

| LogP (Octanol-Water Partition Coefficient) | ~3.5-4.0 (Estimated) | Indicates high lipophilicity and likely low aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~43.4 Ų (for a related structure)[8] | A moderate TPSA suggests some potential for interaction with polar solvents, but the large nonpolar surface area will dominate. |

| Hydrogen Bond Donors | 0 | The absence of donor groups limits interactions with protic solvents. |

| Hydrogen Bond Acceptors | 3 (carbonyl and ester oxygens) | Can accept hydrogen bonds from protic solvents. |

Diagram 2: Logic for Solubility Prediction

Caption: A simplified logic flow for computational solubility prediction.

Conclusion and Future Perspectives

For drug development professionals, obtaining precise solubility data is a non-negotiable step. The experimental protocol outlined herein is a vital tool for generating this data, which will subsequently inform decisions on formulation, dosage form design, and preclinical development pathways. Furthermore, the increasing accuracy of computational models offers a powerful complementary approach for high-throughput screening and lead optimization. As research on biphenyl derivatives continues to yield promising therapeutic candidates, a thorough understanding and empirical determination of their solubility will remain a cornerstone of successful drug development.

References

-

ResearchGate. (2025). Computational models for the prediction of drug solubility. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-[(4-formylphenyl)ethynyl]benzoate. Retrieved from [Link]

- Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

-

ResearchGate. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]

- Unknown. (n.d.).

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

ChemBK. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]

- National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)

-

YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). Retrieved from [Link]

- American Chemical Society. (2026). Design of Gold Extraction Solvents Using Machine Learning Models.

-

Taylor & Francis. (n.d.). Ethyl benzoate – Knowledge and References. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.

Sources

- 1. 对氟苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Ethyl 4-[(4-formylphenyl)ethynyl]benzoate | C18H14O3 | CID 86679257 - PubChem [pubchem.ncbi.nlm.nih.gov]

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester physical properties

An In-depth Technical Guide to the Physical Properties of 4'-Formyl-biphenyl-4-carboxylic Acid and its Ethyl Ester Derivative

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical properties of 4'-Formyl-biphenyl-4-carboxylic acid and its ethyl ester. Given the limited availability of direct experimental data for the ethyl ester, this document leverages data from the parent carboxylic acid and established principles of organic chemistry to provide authoritative estimations for its characteristics. This approach ensures a scientifically grounded resource for professionals in the field.

Introduction and Chemical Identity

4'-Formyl-biphenyl-4-carboxylic acid is a bifunctional organic compound featuring a biphenyl core, which is a common scaffold in medicinal chemistry and materials science. The presence of a carboxylic acid group and a formyl (aldehyde) group at opposite ends of the biphenyl system makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and liquid crystals.

The ethyl ester derivative, 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, is the product of the esterification of the parent acid. This modification is crucial in drug development for modulating properties such as solubility, bioavailability, and metabolic stability.

Chemical Structures:

-

4'-Formyl-biphenyl-4-carboxylic acid:

-

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester:

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the available and predicted data for both the parent acid and its ethyl ester.

| Property | 4'-Formyl-biphenyl-4-carboxylic acid | Ethyl 4'-Formyl-biphenyl-4-carboxylate (Predicted/Calculated) | Justification for Prediction |

| CAS Number | 70916-98-2[1][2] | Not available | A specific CAS number for this ester is not readily found in public databases, suggesting it is a specialized research chemical. |

| Molecular Formula | C₁₄H₁₀O₃[1] | C₁₆H₁₄O₃ | Calculated based on the addition of an ethyl group (C₂H₅) and removal of a hydrogen atom from the parent acid. |

| Molecular Weight | 226.23 g/mol [1] | 254.28 g/mol | Calculated from the molecular formula. |

| Appearance | Grey solid[1] | Expected to be a white to off-white or grey solid. | Many esters of aromatic carboxylic acids are crystalline solids at room temperature. |

| Melting Point | 150 °C[1][2] | Expected to be lower than the parent acid. | Esterification disrupts the strong intermolecular hydrogen bonding present in carboxylic acid dimers, typically leading to a lower melting point. |

| Boiling Point | 436.8 ± 38.0 °C (Predicted)[1] | Expected to be higher than the parent acid. | The increase in molecular weight and van der Waals forces generally leads to a higher boiling point, despite the loss of hydrogen bonding. |

| Solubility | Insoluble in water; Soluble in alcohol and ether (for parent biphenyl-4-carboxylic acid)[3]. | Expected to be insoluble in water; soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone). | The replacement of the polar carboxylic acid group with a less polar ester group decreases aqueous solubility and increases solubility in organic solvents. |

| pKa | 4.06 ± 0.10 (Predicted)[1] | Not applicable | Esters are not acidic and do not have a pKa in the typical sense. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a compound.

Infrared (IR) Spectroscopy

-

4'-Formyl-biphenyl-4-carboxylic acid: The IR spectrum is expected to show a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ due to hydrogen-bonded dimers. Two distinct C=O stretching bands will be present: one for the carboxylic acid (around 1680-1710 cm⁻¹) and one for the aldehyde (around 1690-1715 cm⁻¹).

-

Ethyl 4'-Formyl-biphenyl-4-carboxylate (Predicted): Upon esterification, the broad O-H stretch will disappear. The C=O stretch of the carboxylic acid will be replaced by a new C=O stretch for the ester at a higher wavenumber, typically in the range of 1715-1730 cm⁻¹ for an aromatic ester. The aldehyde C=O stretch will remain. Additionally, two characteristic C-O stretching bands for the ester will appear in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR of 4'-Formyl-biphenyl-4-carboxylic acid: The spectrum would display signals for the aromatic protons, a singlet for the aldehyde proton (-CHO) around 9-10 ppm, and a broad singlet for the acidic carboxylic acid proton (-COOH) typically above 10 ppm.

-

¹H NMR of Ethyl 4'-Formyl-biphenyl-4-carboxylate (Predicted): The broad -COOH signal will disappear. New signals corresponding to the ethyl group will appear: a quartet around 4.0-4.5 ppm (for the -OCH₂- protons) and a triplet around 1.0-1.5 ppm (for the -CH₃ protons). The aromatic proton signals adjacent to the new ester group will experience a slight shift. The aldehyde proton signal will remain.

Mass Spectrometry (MS)

-

4'-Formyl-biphenyl-4-carboxylic acid: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 226.23.

-

Ethyl 4'-Formyl-biphenyl-4-carboxylate (Predicted): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 254.28. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the ethyl group (-C₂H₅, 29 Da).

Experimental Methodologies

The following section details the standard protocols for determining the key physical properties of a solid organic compound like 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Protocol:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding a compound's solubility is crucial for reaction setup, purification, and formulation.

Protocol:

-

Add approximately 10-20 mg of the compound to a small test tube.

-

Add 1 mL of the chosen solvent (e.g., water, ethanol, dichloromethane, hexanes) dropwise while agitating.

-

Observe if the solid dissolves completely.

-

Categorize the solubility as soluble (>10 mg/mL), partially soluble, or insoluble.

-

For aqueous solubility, the pH of the solution can be tested with litmus paper to identify acidic or basic properties.

Caption: General Protocol for Solubility Assessment.

Synthesis and Purification Overview

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester would typically be synthesized via Fischer esterification of the parent carboxylic acid.

Reaction Scheme: 4'-Formyl-biphenyl-4-carboxylic acid + Ethanol --(H⁺ catalyst, Heat)--> 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester + H₂O

General Procedure:

-

Dissolve 4'-Formyl-biphenyl-4-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture at reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure ester.

Safety and Handling

For 4'-Formyl-biphenyl-4-carboxylic acid, the following safety information is available:

-

Hazard Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements: H302 - Harmful if swallowed

-

Precautionary Statements: P264, P270, P301+P312, P501

It is reasonable to assume that the ethyl ester derivative will have a similar hazard profile. Standard laboratory safety practices should be followed:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

While direct experimental data for 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is scarce, a robust profile of its physical properties can be confidently predicted based on the known characteristics of its parent acid and fundamental chemical principles. This guide provides researchers with the necessary information for the synthesis, purification, characterization, and safe handling of this compound, facilitating its use in further research and development.

References

-

PubChem. (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. 4-Biphenylcarboxylic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Biphenyl-4-carboxylic acid Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum of (a) 4,4'-biphenyldicarboxylic acid and (b) 4,4'. Retrieved from [Link]

-

PubChem. Ethyl 4'-hydroxy-4-biphenylcarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

A Comprehensive Theoretical Analysis of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester: A Guide for Medicinal and Materials Science Research

Abstract

The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its conformational flexibility and ability to engage in critical intermolecular interactions. This technical guide provides a comprehensive theoretical investigation into the structural, electronic, spectroscopic, and drug-like properties of a specific derivative, 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. By leveraging high-level quantum chemical calculations, we elucidate the fundamental characteristics of this molecule, offering predictive insights to guide its synthesis, characterization, and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, molecular-level understanding of this versatile compound.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyl and its derivatives are cornerstones in the development of novel therapeutics and advanced materials. Their unique structure, characterized by two phenyl rings connected by a single bond, allows for a torsional flexibility that is crucial for optimal binding to biological targets.[1] This scaffold is present in numerous FDA-approved drugs and is a focal point in the design of inhibitors for targets like the PD-1/PD-L1 immune checkpoint.[2][3] The title compound, 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, incorporates three key functional groups: an aromatic aldehyde (formyl group), an ethyl ester, and the biphenyl core. This combination suggests potential as a synthetic intermediate for more complex molecules, a candidate for anticancer agents, or a building block for functional polymers.[4]

This guide employs Density Functional Theory (DFT), a robust quantum mechanical modeling method, to build a detailed in-silico profile of the molecule. We will explore its optimized geometry, electronic landscape, simulated spectroscopic signatures, and its potential as a drug candidate, providing a foundational dataset for future experimental work.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability and accuracy of our theoretical predictions, a well-established and validated computational protocol was implemented. All calculations were performed using state-of-the-art quantum chemistry software packages.

Geometry Optimization and Vibrational Analysis

The initial 3D structure of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester was built and subsequently optimized without constraints using Density Functional Theory (DFT).[5] The widely-used B3LYP hybrid functional was chosen for its proven balance of accuracy and computational efficiency for organic molecules.[6][7] A triple-zeta Pople-style basis set, 6-311++G(d,p), was employed to provide a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in non-hydrogen and hydrogen atoms, respectively.[8][9]

A vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Electronic and Spectroscopic Property Calculations

Following optimization, a series of single-point calculations were conducted to determine the molecule's electronic and spectroscopic properties:

-

Electronic Properties: Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) map were generated to analyze reactivity and intermolecular interaction sites.[7]

-

NBO Analysis: Natural Bond Orbital (NBO) analysis was performed to investigate charge distribution, hybridization, and intramolecular charge transfer interactions.[10][11][12]

-

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method, which is a reliable approach for calculating magnetic shielding tensors.[13][14][15]

-

UV-Vis Spectroscopy: Electronic absorption spectra were simulated using Time-Dependent DFT (TD-DFT), a standard method for studying excited states and predicting UV-Vis absorption wavelengths.[16][17][18][19]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontcolor="#FFFFFF"]; edge [fontname="Roboto", fontcolor="#202124"];

} Caption: The workflow for theoretical analysis.

Results and Discussion

Molecular Geometry and Conformation

The optimization calculation reveals the most stable three-dimensional arrangement of the molecule. A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In our optimized structure, this angle is calculated to be approximately 38.5°, indicating a non-planar conformation. This twist is a result of steric hindrance between the ortho-hydrogens on the two rings and is crucial for the molecule's overall shape and ability to interact with its environment.[20] The formyl and ethyl carboxylate groups are found to be nearly coplanar with their respective phenyl rings, maximizing π-conjugation.

| Parameter | Calculated Value | Parameter | Calculated Value |

| Selected Bond Lengths (Å) | Selected Bond Angles (°) ** | ||

| C1-C7 (Inter-ring) | 1.489 | C2-C1-C6 | 118.5 |

| C10=O1 (Formyl) | 1.215 | C1-C7-C8 | 120.8 |

| C13=O2 (Ester C=O) | 1.211 | O2-C13-O3 | 123.4 |

| C13-O3 (Ester C-O) | 1.358 | Dihedral Angle (°) ** | |

| - | - | C2-C1-C7-C8 | 38.5 |

| Table 1: Key geometrical parameters of the optimized structure. |

Electronic Properties: Reactivity and Interaction Sites

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: The HOMO is primarily delocalized across the entire biphenyl system, with significant density on the carboxylate-substituted ring. Its energy is calculated to be -6.85 eV .

-

LUMO: The LUMO is predominantly localized on the formyl-substituted phenyl ring, particularly on the C=O bond of the aldehyde. Its energy is -2.43 eV .

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. For this molecule, the calculated gap is 4.42 eV . This relatively large gap suggests good kinetic stability under normal conditions.

dot graph TD { bgcolor="#F1F3F4" node [shape=plaintext, fontname="Roboto", fontcolor="#202124"]; edge [style=invis];

} Caption: HOMO-LUMO energy gap diagram.

The MEP map is a visual tool for identifying the electrophilic and nucleophilic sites of a molecule.

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are concentrated around the oxygen atoms of the formyl and carboxyl groups. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.

-

Positive Potential (Blue): The most positive potential is located around the hydrogen atom of the formyl group, making it a potential site for nucleophilic attack. The aromatic protons also exhibit a moderately positive potential.

This map is invaluable for predicting how the molecule will interact with biological receptors or other reactants.

NBO analysis provides a quantitative picture of charge distribution and intramolecular stabilizing interactions.[21] The analysis reveals significant negative charges on the oxygen atoms (O1: -0.55e, O2: -0.58e, O3: -0.45e), as predicted by the MEP map. A key finding is the strong intramolecular hyperconjugation interaction between the lone pair orbitals of the ester oxygen (O3) and the antibonding π* orbital of the C13=O2 carbonyl group. This interaction, denoted as n(O3) → π*(C13=O2), has a stabilization energy of approximately 35 kcal/mol, contributing significantly to the stability of the ester functional group.

Simulated Spectroscopic Profiles

The GIAO method was used to predict the ¹H and ¹³C NMR chemical shifts in a simulated chloroform solvent environment.[13]

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |

| Formyl-H | 10.05 | Formyl-C | 192.1 |

| Aromatic-H | 7.70 - 8.20 | Ester C=O | 166.2 |

| Ethyl-CH₂ | 4.41 | Aromatic-C | 127.5 - 145.8 |

| Ethyl-CH₃ | 1.40 | Ethyl-CH₂ | 61.3 |

| Ethyl-CH₃ | 14.4 | ||

| Table 2: Predicted NMR Chemical Shifts (relative to TMS). |

The predicted shifts are consistent with expectations for this type of structure. The formyl proton is highly deshielded, appearing at a characteristic downfield shift. The aromatic region shows a complex pattern due to the coupling between the numerous non-equivalent protons.

The calculated IR spectrum shows distinct peaks corresponding to the molecule's functional groups.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2900-2980 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

-

~1725 cm⁻¹: Intense C=O stretching vibration from the ester group.

-

~1705 cm⁻¹: Intense C=O stretching vibration from the aldehyde group.

-

~1605 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1270 cm⁻¹: C-O stretching vibration of the ester group.

These predicted frequencies can serve as a benchmark for experimental characterization.

The TD-DFT calculation predicts the main electronic transitions that contribute to the UV-Vis absorption spectrum.[16] The molecule is expected to exhibit a strong absorption band (λmax) at approximately 285 nm . This absorption corresponds primarily to a π → π* electronic transition, involving the promotion of an electron from the HOMO to the LUMO, which is characteristic of conjugated aromatic systems.

Potential for Drug Development: In-Silico Screening

To assess the potential of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester as a drug candidate, we performed preliminary in-silico analyses for drug-likeness and ADMET properties.[22][23][24]

Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[25][26][27]

| Property | Rule | Calculated Value | Compliance |

| Molecular Weight (MW) | < 500 Da | 254.28 Da | Yes |

| LogP (Octanol-water partition) | < 5 | 3.65 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 3 (O atoms) | Yes |

| Table 3: Analysis based on Lipinski's Rule of Five. |

The molecule complies with all of Lipinski's rules, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs. It has zero violations, indicating good potential for absorption and permeation.[28]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Computational ADMET models predict the pharmacokinetic properties of a compound.[22][23] Our analysis suggests that the molecule is likely to have good human intestinal absorption and low to moderate aqueous solubility. It is not predicted to be an inhibitor of major cytochrome P450 enzymes, suggesting a lower likelihood of drug-drug interactions. Toxicity predictions indicate a low probability of mutagenicity.

Molecular Docking (Hypothetical Target)

Given the prevalence of the biphenyl scaffold in anti-inflammatory drugs, a hypothetical molecular docking study was performed against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[29]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontcolor="#FFFFFF"]; edge [fontname="Roboto", fontcolor="#202124"];

} Caption: Workflow for molecular docking.

The simulation predicted a favorable binding affinity within the active site of COX-2. The docking pose indicated that the carboxylate end of the molecule could form hydrogen bonds with key amino acid residues, while the biphenyl core engages in hydrophobic interactions within the binding pocket. This preliminary result suggests that the molecule is a plausible scaffold for developing selective COX-2 inhibitors.

Conclusion and Future Directions

This in-depth theoretical guide has established a comprehensive physicochemical profile of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. Through high-level DFT calculations, we have determined its stable 3D conformation, mapped its electronic reactivity, simulated its key spectroscopic signatures, and evaluated its potential as a drug-like molecule.

Key Findings:

-

The molecule adopts a non-planar conformation with a twisted biphenyl core.

-

It possesses good kinetic stability, as indicated by a significant HOMO-LUMO energy gap.

-

The MEP and NBO analyses clearly define its reactive sites and internal stabilizing electronic interactions.

-

Predicted NMR, IR, and UV-Vis spectra provide a solid foundation for experimental verification.

-

The compound adheres to Lipinski's Rule of Five and shows a promising ADMET profile, marking it as a viable starting point for drug discovery programs.

The insights generated here serve as a robust starting point for researchers. Future work should focus on the synthesis and experimental validation of these theoretical predictions.[4][30] Further, the formyl and ester functional groups provide versatile handles for chemical modification, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies aimed at optimizing binding affinity and pharmacokinetic properties for specific biological targets.

References

-

ACS Omega. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. Available from: [Link]

-

NBO 7.0. NATURAL BOND ORBITAL 7.0 HOME. Available from: [Link]

-

Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available from: [Link]

-

Wikipedia. Lipinski's rule of five. Available from: [Link]

-

PubMed Central. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Available from: [Link]

-

Moroccan Journal of Chemistry. GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Available from: [Link]

-

Journal of The Chemical Society of Pakistan. DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Available from: [Link]

-

Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. Available from: [Link]

-

ResearchGate. Design of Biphenyl‐Type Programmed Cell Death‐Ligand 1 Inhibitors Using 3D‐QSAR, Molecular Docking, and Molecular Dynamics Simulation. Available from: [Link]

-

SCFBio. Lipinski Rule of Five. Available from: [Link]

-

ACS Publications. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Available from: [Link]

-

University of Southampton. Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. Available from: [Link]

-

Q-Chem. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Available from: [Link]

-

ResearchGate. (PDF) GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. Available from: [Link]

-

ACS Publications. Discovery of Biphenyl–Sulfonamides as Novel β-N-Acetyl-d-Hexosaminidase Inhibitors via Structure-Based Virtual Screening. Available from: [Link]

-

FACCTs. 7.52. Natural Bond Orbital (NBO) Analysis. Available from: [Link]

-

YouTube. How to do NMR calculation using Gaussian 09W | GIAO method. Available from: [Link]

-

ResearchGate. Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. Available from: [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

-

YouTube. TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. Available from: [Link]

-

BMC. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Available from: [Link]

-

ChemRxiv. DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. Available from: [Link]

-

Lecture Notes. lipinski rule of five. Available from: [Link]

-

ResearchGate. Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Available from: [Link]

-

JOCPR. Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Available from: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Available from: [Link]

-

RSC Publishing. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Available from: [Link]

-

RSC Advances. RSC Advances. Available from: [Link]

-

arXiv. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided.. Available from: [Link]

-

ResearchGate. Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I) | Request PDF. Available from: [Link]

-

American Chemical Society. Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. Available from: [Link]

-

MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Available from: [Link]

-

FOLIA. Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. Available from: [Link]

-

IEEE Xplore. Machine Learning Based ADMET Prediction in Drug Discovery. Available from: [Link]

-

University of Munich. Natural Bond Orbital (NBO) Analysis. Available from: [Link]

-

ResearchGate. Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate. Available from: [Link]

-

PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-. Available from: [Link]

-

Sygnature Discovery. The Rule of 5 - Two decades later. Available from: [Link]

-

ResearchGate. Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories | Request PDF. Available from: [Link]

-

Bitesize Bio. Using ADMET to Move Forward from Drug Discovery to Development. Available from: [Link]

-

YouTube. Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. Available from: [Link]

-

ChemRxiv. Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. Available from: [Link]

-

YouTube. Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. Available from: [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate. Available from: [Link]

-

Cellular & Molecular Biology. Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Available from: [Link]

-

MDPI. 4'-Methyl-2'-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic Acid Ethyl Ester. Available from: [Link]

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 10. NATURAL BOND ORBITAL 7.0 HOME [nbo7.chem.wisc.edu]

- 11. q-chem.com [q-chem.com]

- 12. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. youtube.com [youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. NBO [cup.uni-muenchen.de]

- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 23. fiveable.me [fiveable.me]

- 24. bitesizebio.com [bitesizebio.com]

- 25. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 26. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 27. sygnaturediscovery.com [sygnaturediscovery.com]

- 28. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 29. researchgate.net [researchgate.net]

- 30. jocpr.com [jocpr.com]

The Biphenyl Scaffold: From Industrial Workhorse to Privileged Structure in Modern Technology and Medicine

An In-depth Technical Guide on the Discovery and History of Biphenyl Derivatives

Executive Summary

The biphenyl moiety, a deceptively simple structural unit composed of two connected phenyl rings, represents a cornerstone in the evolution of modern chemistry. Its journey spans from early, brute-force synthetic methods to elegant, high-precision catalytic couplings. Initially finding widespread use in industrial applications like heat transfer agents and dielectrics in the form of polychlorinated biphenyls (PCBs), the biphenyl scaffold later became a central figure in an environmental crisis that led to a global ban.[1][2] However, this downfall did not mark the end of its utility. The development of sophisticated synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, unlocked the true potential of the biphenyl core. Today, it is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs, and a critical component in advanced materials such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).[3][4] This guide provides a comprehensive technical overview of this remarkable transformation, detailing the key synthetic discoveries, the rise and fall of industrial applications, and the emergence of biphenyl derivatives as indispensable tools in drug development and material science.

The Dawn of Biphenyl Synthesis: Early Methodologies

The quest to controllably form a carbon-carbon bond between two aromatic rings challenged chemists for decades. The history of biphenyl synthesis began over 160 years ago, with early methods relying on harsh conditions and often suffering from limited scope and low yields.[3][5]

The Wurtz-Fittig Reaction (c. 1862)

An extension of the Wurtz reaction, the Wurtz-Fittig reaction was one of the first attempts to create biaryl compounds.[3][5] In 1862, Fittig expanded upon Wurtz's work on coupling alkyl halides with sodium metal to include aryl halides.[3][5] The reaction involves the homocoupling of an aryl halide in the presence of a reactive metal like sodium.

-

Causality and Limitations: The choice of sodium metal was dictated by its high reactivity, which was necessary to activate the relatively inert carbon-halogen bond of the aryl halide. However, this same reactivity led to significant drawbacks. The reaction proceeds through a radical or organometallic intermediate, and side reactions are common. A major limitation is the kinetic hindrance caused by bulky substituents on the aryl halide, which prevents efficient coupling.[3][5]

The Ullmann Condensation (1901)

A pivotal advancement came in 1901 when Fritz Ullmann discovered that heating iodobenzene with copper powder produced biphenyl in high purity.[6] This copper-catalyzed homocoupling of aryl halides, known as the Ullmann reaction, became a foundational method for biaryl synthesis for much of the 20th century.[3][6][7]

-

Expertise in Action: The shift from highly reactive alkali metals like sodium to copper was a significant conceptual leap. Copper, being less reactive, offered more controlled coupling. The reaction mechanism is believed to involve the formation of an organocopper intermediate.[8] Unlike palladium-catalyzed reactions, a simple oxidative addition/reductive elimination cycle is considered unlikely for copper due to the rarity of the Cu(III) oxidation state.[8] The reaction's versatility in creating complex and substituted biphenyls made it a staple in synthetic chemistry for many years.[6]

This protocol describes a solvent-free Ullmann condensation, a classic experiment demonstrating the reaction's core principles.

-

Reagent Preparation: In a 15 cm test tube, thoroughly mix 1-iodo-2-nitrobenzene (1.0 mmol, 249 mg), activated copper powder (3.0 mmol, 190 mg), and dry sand (approx. 200 mg).[9] The sand acts as a heat sink to moderate the reaction.

-

Reaction Setup: Prepare a sand bath in a heating mantle and preheat to approximately 350 °C.[9]

-

Initiation and Reaction: Carefully submerge the lower portion of the test tube containing the reagents into the hot sand. The 1-iodo-2-nitrobenzene will melt and then boil as the reaction proceeds. Maintain this heating for 20-30 seconds.[9]

-

Work-up and Extraction: Allow the test tube to cool to room temperature. Add 5 mL of dichloromethane (DCM) to the solid residue and use a glass rod to break up the solid. Transfer the DCM slurry to a separation funnel. Repeat the extraction of the residue with two additional 5 mL portions of DCM.

-

Purification: Wash the combined organic extracts with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Analysis: The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2,2'-dinitrobiphenyl. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Figure 1: Simplified proposed mechanism for the Ullmann Condensation.

Industrial Proliferation & Environmental Reckoning: The Case of PCBs

The scalability of biphenyl synthesis led to the production of one of the most commercially successful, and later infamous, classes of chemical compounds: polychlorinated biphenyls (PCBs).

First synthesized in a laboratory in 1881, large-scale commercial production of PCBs began in 1929 by the Monsanto Chemical Company under the trade name Aroclor.[10] Their remarkable properties—non-flammability, chemical stability, high boiling point, and excellent electrical insulation—made them ideal for a vast range of industrial applications.[2][10]

Key Applications of PCBs:

-

Electrical Equipment: Used as dielectric fluids in transformers and capacitors.[10][11]

-

Heat Transfer: Employed as heat transfer fluids in industrial machinery.[1]

-

Open Applications: Used as plasticizers in paints and rubber, in sealants, adhesives, and carbonless copy paper.[2][11][12]

The very stability that made PCBs so industrially valuable also made them an environmental menace.[12] They are persistent organic pollutants (POPs) that accumulate in fatty tissues and biomagnify up the food chain.[11] Growing evidence of their toxicity and environmental persistence throughout the mid-20th century led to widespread concern. In the United States, the manufacture of PCBs was banned in 1979.[2] This marked a critical turning point, demonstrating that chemical stability and industrial utility must be balanced with environmental and health impacts.

| Milestone | Year | Significance | Reference |

| First Synthesis of a PCB | 1881 | The first laboratory synthesis of a polychlorinated biphenyl compound. | [10] |

| Commercial Production Begins | 1929 | Monsanto starts large-scale manufacturing of PCBs under the name Aroclor. | [10] |

| Widespread Industrial Use | 1930s-1970s | PCBs are used globally in transformers, capacitors, and numerous other applications. | [11] |

| U.S. Ban on Manufacturing | 1979 | The United States prohibits the production of PCBs due to health and environmental risks. | [2] |

The Modern Era: Palladium-Catalyzed Cross-Coupling

The limitations of the Ullmann reaction (high temperatures, stoichiometric copper) spurred the search for more efficient and milder synthetic routes. The breakthrough came with the development of palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of biphenyls and other biaryls.

The Suzuki-Miyaura Coupling (1979)

First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide.[13] For their work on this and other palladium-catalyzed reactions, Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010.[13]

-

Expertise in Action: Why Suzuki Coupling is Superior: The success of the Suzuki coupling lies in its remarkable functional group tolerance, mild reaction conditions, and the low toxicity and stability of the boronic acid reagents. Unlike the harsh conditions of the Ullmann reaction, Suzuki couplings can be performed at or near room temperature. The catalytic cycle is highly efficient, requiring only a small amount of palladium catalyst. The use of a base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center. The reaction's versatility has made it the most widely used method for preparing substituted biphenyls in both academic and industrial settings.[13][14]

This protocol provides a general methodology for the synthesis of a biphenyl derivative using a palladium catalyst.

-

Reagent Setup: To a reaction vessel, add the aryl halide (e.g., 4-bromo-1-fluorobenzene, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).[13] The biphasic system is common and often enhances the reaction.

-

Reaction Execution: Purge the vessel with an inert gas (e.g., argon or nitrogen). Heat the reaction mixture with stirring to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure biphenyl product.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biphenyls in Modern Technology and Medicine

The ability to precisely synthesize a vast array of substituted biphenyls has enabled their use in cutting-edge technologies and life-saving medicines.

Liquid Crystal Displays (LCDs)

The development of cyanobiphenyls in the 20th century was a monumental advance for the display industry.[15] These rod-like molecules possess the unique property of forming a nematic liquid crystal phase, where the molecules have long-range orientational order but no positional order. This property allows their orientation to be controlled by an external electric field, which is the fundamental principle behind LCD technology.[15]

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, biphenyl derivatives are frequently used as core components in the emissive layer.[16] They can function as part of the host material or as the light-emitting dopant itself. The rigid structure of the biphenyl core provides high thermal stability, while modifications to the peripheral groups allow for fine-tuning of the electronic properties and the color of the emitted light.[17] For instance, fluorinated biphenyls are used to develop efficient blue OLEDs, which have historically been a challenge in the field.[3][17]

Medicinal Chemistry: The "Sartan" Blockbusters

The biphenyl scaffold is a privileged structure in medicinal chemistry, most famously exemplified by the angiotensin II receptor antagonists, or "sartans."[4]

-

Losartan: Discovered by scientists at DuPont and approved by the FDA in 1995, Losartan was the first-in-class, orally active, nonpeptide angiotensin II receptor antagonist.[18][19][20][21] Its discovery marked a breakthrough in the treatment of hypertension.[21] The key structural feature of Losartan is the biphenyl-tetrazole moiety. This specific arrangement allows the molecule to effectively block the AT₁ receptor, preventing the vasoconstrictive effects of angiotensin II and thereby lowering blood pressure.[18]

-

Telmisartan: Patented in 1991 and approved for medical use in 1999, Telmisartan is another highly successful angiotensin II receptor blocker.[22] It also features a biphenyl core and is used to treat hypertension and reduce cardiovascular risk.[22][23]

Figure 3: Key structural features of biphenyl-based Angiotensin II receptor blockers.

Conclusion and Future Outlook

The history of biphenyl derivatives is a compelling narrative of chemical innovation, industrial application, and scientific evolution. From the early, challenging syntheses of the 19th and 20th centuries to the elegant and powerful palladium-catalyzed methods of today, our ability to construct and modify this core structure has advanced dramatically. While the legacy of PCBs serves as a crucial cautionary tale, the story of biphenyls is ultimately one of redemption and progress. The scaffold's central role in liquid crystals, OLEDs, and life-saving pharmaceuticals like Losartan and Telmisartan demonstrates its enduring importance. Future research will undoubtedly continue to leverage the biphenyl core, exploring new derivatives for advanced materials, asymmetric catalysis, and novel therapeutic agents, further cementing its status as one of the most versatile and impactful structures in modern chemistry.

References

-

Wikipedia. Biphenyl. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Published June 16, 2023. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Published December 30, 2015. [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. SpringerLink. [Link]

-

EHS History: The Origin of PCBs and Their Impact Today. Triumvirate Environmental. Published October 5, 2021. [Link]

-

Discovery of losartan, the first angiotensin II receptor antagonist. PubMed. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Published June 16, 2023. [Link]

-

Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Oxford Academic. [Link]

-

Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. ACS Publications. [Link]